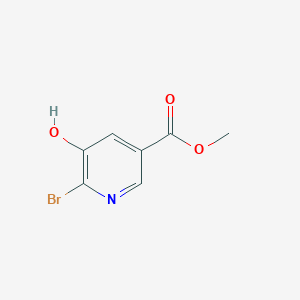

Methyl 6-bromo-5-hydroxypyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

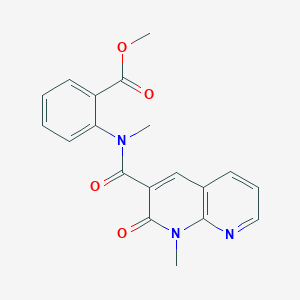

“Methyl 6-bromo-5-hydroxypyridine-3-carboxylate” is a chemical compound with the molecular formula C7H6BrNO3 . It is a light pink solid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code1S/C7H6BrNO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3 . Physical And Chemical Properties Analysis

“this compound” is a light pink solid at room temperature . It has a molecular weight of 232.03 .Scientific Research Applications

Synthesis of Ligands and Complexes

- Synthesis of Tridentate Ligands : Methyl 6-bromo-5-hydroxypyridine-3-carboxylate is used in the synthesis of mono-, bis-, and tris-tridentate ligands. These ligands are particularly well-suited for the complexation of lanthanide(III) cations, as described by Charbonnière, Weibel, and Ziessel (2001) in their work published in Tetrahedron Letters (Charbonnière, Weibel, & Ziessel, 2001).

Electrocatalytic Carboxylation

- Electrocatalytic Carboxylation with CO2 : In a study by Feng, Huang, Liu, and Wang (2010), an electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid is investigated. This process demonstrates an application in organic synthesis and is a potential pathway for carbon capture and utilization (Feng et al., 2010).

Synthesis of Carboxylic Acids and Esters

- Synthesis of Derivatives : Hirokawa, Horikawa, and Kato (2000) have described an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, demonstrating the use of this compound in creating biologically active compounds (Hirokawa, Horikawa, & Kato, 2000).

Tissue Distribution Studies

- Study in Tissue Distribution : Globisch et al. (2010) utilized similar compounds in their study of the distribution of 5-Hydroxymethylcytosine in various mouse tissues. This research provides insights into the potential biomedical applications of these compounds (Globisch et al., 2010).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Methyl 6-bromo-5-hydroxypyridine-3-carboxylate, also known as methyl 6-bromo-5-hydroxynicotinate, is a chemical compound with the molecular weight of 232.03 It is structurally similar to 3-hydroxy-2-methylpyridine-5-carboxylate, which is a substrate for the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme belongs to the family of oxidoreductases .

Mode of Action

Based on its structural similarity to 3-hydroxy-2-methylpyridine-5-carboxylate, it can be hypothesized that it may interact with the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme catalyzes the chemical reaction involving 3-hydroxy-2-methylpyridine-5-carboxylate, NADH, NADPH, H+, and O2 .

Biochemical Pathways

3-hydroxy-2-methylpyridinecarboxylate dioxygenase, an enzyme that may interact with this compound, participates in vitamin b6 metabolism .

Action Environment

It is known that the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.

Properties

IUPAC Name |

methyl 6-bromo-5-hydroxypyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFZBMAPXCTBMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Chlorophenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine](/img/structure/B2995313.png)

![1-Piperidinecarboxylic acid, 4-[2-hydroxy-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2995315.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline](/img/structure/B2995316.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2995319.png)

![2-butyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B2995322.png)

![3-[(5-Fluoro-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2995323.png)

![2-[(1-Methylpiperidin-4-yl)oxy]pyrazine](/img/structure/B2995332.png)